Cas no 25688-42-0 (Phosphine,tris[2-(trifluoromethyl)phenyl]-)
25688-42-0 structure
Product Name:Phosphine,tris[2-(trifluoromethyl)phenyl]-
Numero CAS:25688-42-0
MF:C21H12F9P
MW:466.279377937317
CID:275629
PubChem ID:141234
Update Time:2025-04-19
Phosphine,tris[2-(trifluoromethyl)phenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphine,tris[2-(trifluoromethyl)phenyl]-
- tris[2-(trifluoromethyl)phenyl]phosphane
- DTXSID10180387
- Phosphine,tris[2-(2-trifluoromethyl)phenyl]-
- SPSNIEJUWOBGEO-UHFFFAOYSA-N
- 25688-42-0
- SCHEMBL5087451
- Phosphine, tris(2-(2-trifluoromethyl)phenyl)-
-
- Inchi: 1S/C21H12F9P/c22-19(23,24)13-7-1-4-10-16(13)31(17-11-5-2-8-14(17)20(25,26)27)18-12-6-3-9-15(18)21(28,29)30/h1-12H
- Chiave InChI: SPSNIEJUWOBGEO-UHFFFAOYSA-N
- Sorrisi: P(C1C=CC=CC=1C(F)(F)F)(C1C=CC=CC=1C(F)(F)F)C1C=CC=CC=1C(F)(F)F
Proprietà calcolate
- Massa esatta: 466.05336
- Massa monoisotopica: 466.05329084g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 31
- Conta legami ruotabili: 3
- Complessità: 502
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.3
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- PSA: 0
Phosphine,tris[2-(trifluoromethyl)phenyl]- Letteratura correlata
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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